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Compound of Interest

Compound Name: N-Propyl-p-toluenesulfonamide

Cat. No.: B073833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for N-Propyl-p-
toluenesulfonamide. While comprehensive quantitative data from public sources is limited,

this document outlines the types of spectral information available and presents general

experimental protocols for acquiring such data.

Summary of Spectroscopic Data
Spectroscopic data for N-Propyl-p-toluenesulfonamide is available in select databases. The

presence of ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data has been confirmed

through SpectraBase.[1] However, detailed peak lists and spectral images are often behind

paywalls or not publicly disseminated. No publicly available ¹H NMR data was identified in the

course of this research.

Table 1: Summary of Available Spectroscopic Data for N-Propyl-p-toluenesulfonamide
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Spectroscopic Technique Data Availability Remarks

¹H NMR
Not found in public domain

searches.
-

¹³C NMR
Data available in SpectraBase.

[1]

Specific chemical shifts are not

publicly listed.

Infrared (IR) Spectroscopy
Transmission IR spectrum

available in SpectraBase.[1]

Specific absorption

frequencies are not publicly

listed.

Mass Spectrometry (MS)
GC-MS data available in

SpectraBase.[1]

Specific m/z values and

fragmentation patterns are not

publicly listed.

Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic

analysis of organic compounds like N-Propyl-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.

General Protocol for ¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-10 mg of N-Propyl-p-toluenesulfonamide in approximately

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical

to avoid interference from solvent protons in ¹H NMR.

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane

(TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.
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Acquire the spectrum using a standard pulse sequence. For ¹³C NMR, proton decoupling

is typically used to simplify the spectrum.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

General Protocol for Attenuated Total Reflectance (ATR) FT-IR:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental interferences.

Sample Application: Place a small amount of solid N-Propyl-p-toluenesulfonamide directly

onto the ATR crystal.

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure

arm to ensure good contact with the crystal.

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically

4000-400 cm⁻¹).

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

General Protocol for Electron Ionization (EI) Mass Spectrometry:

Sample Introduction: Introduce a small amount of N-Propyl-p-toluenesulfonamide into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC).
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Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high

vacuum. This causes the molecule to ionize and fragment.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and record their abundance at each m/z value.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Generalized workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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